5-[4-(2-Methylphenoxy)butyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[4-(2-Methylphenoxy)butyl]-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. This particular compound is characterized by the presence of a 2-methylphenoxy group attached to a butyl chain, which is further connected to the thiadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2-Methylphenoxy)butyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-methylphenol with butyl bromide to form 4-(2-methylphenoxy)butyl bromide. This intermediate is then reacted with thiourea to form the thiadiazole ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[4-(2-Methylphenoxy)butyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or butyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[4-(2-Methylphenoxy)butyl]-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(2-Methylphenoxy)butyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methylphenoxy)butyl chloride
- 2-Methylphenoxyacetic acid
- 4-(4-Methylphenoxy)butyl chloride
Uniqueness
5-[4-(2-Methylphenoxy)butyl]-1,3,4-thiadiazol-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
87411-03-8 |
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Molecular Formula |
C13H17N3OS |
Molecular Weight |
263.36 g/mol |
IUPAC Name |
5-[4-(2-methylphenoxy)butyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C13H17N3OS/c1-10-6-2-3-7-11(10)17-9-5-4-8-12-15-16-13(14)18-12/h2-3,6-7H,4-5,8-9H2,1H3,(H2,14,16) |
InChI Key |
WGXNKYWSYWRVFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCCCC2=NN=C(S2)N |
Origin of Product |
United States |
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